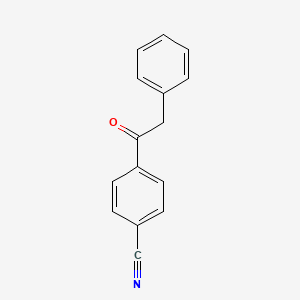

4'-Cyano-2-phenylacetophenone

Description

BenchChem offers high-quality 4'-Cyano-2-phenylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Cyano-2-phenylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMLJSCAQOSMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444748 | |

| Record name | 4'-CYANO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60694-99-7 | |

| Record name | 4'-CYANO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Cyano-2-phenylacetophenone

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 4'-Cyano-2-phenylacetophenone, a valuable building block in medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations.

Introduction: The Significance of 4'-Cyano-2-phenylacetophenone

4'-Cyano-2-phenylacetophenone is an aromatic ketone containing a nitrile functional group. This particular arrangement of functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds and more complex molecular architectures. The cyano group can be readily transformed into other functionalities such as amines, carboxylic acids, or amides, providing a gateway to a diverse range of derivatives. Notably, cyano-containing compounds have shown promise in the development of antiviral agents, underscoring the relevance of this molecule in contemporary drug discovery programs.[1]

Strategic Approach to Synthesis

The most logical and efficient synthetic route to 4'-Cyano-2-phenylacetophenone involves a two-step sequence, beginning with a Friedel-Crafts acylation to construct the core acetophenone structure, followed by a cyanation reaction to introduce the nitrile group. This strategy is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic scheme for 4'-Cyano-2-phenylacetophenone.

Part 1: Synthesis of the Precursor - 4'-Bromo-2-phenylacetophenone via Friedel-Crafts Acylation

The initial step involves the synthesis of the key intermediate, 4'-Bromo-2-phenylacetophenone. This is achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[2][3] In this reaction, an acyl group is introduced onto an aromatic ring.

Mechanistic Insight

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of bromobenzene. The para-directing effect of the bromine atom on bromobenzene favors the formation of the 4'-substituted product. Subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the desired product.

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Bromo-2-phenylacetophenone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Bromobenzene | 157.01 | 31.4 g (21.1 mL) | 0.20 |

| Phenylacetyl chloride | 154.59 | 23.2 g (20.0 mL) | 0.15 |

| Anhydrous Aluminum Chloride | 133.34 | 26.7 g | 0.20 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| 5% Hydrochloric acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

| Hexanes | - | - | - |

| Ethyl Acetate | - | - | - |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (26.7 g, 0.20 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of bromobenzene (31.4 g, 0.20 mol) and phenylacetyl chloride (23.2 g, 0.15 mol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 5% hydrochloric acid (100 mL) with vigorous stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 5% hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford 4'-Bromo-2-phenylacetophenone as a solid. A supplier of this compound lists its melting point as 113.5-115 °C.[4]

Part 2: Synthesis of 4'-Cyano-2-phenylacetophenone via Cyanation

The final step is the conversion of the bromo-intermediate to the desired cyano-compound. The classical method for this transformation is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures.[5] Modern variations of this reaction often employ palladium or copper catalysts with various cyanide sources, offering milder reaction conditions and improved functional group tolerance.[6][7][8] For this guide, a modified Rosenmund-von Braun reaction is presented, which is a reliable and well-established method.

Mechanistic Insight

The Rosenmund-von Braun reaction is believed to proceed through a nucleophilic aromatic substitution mechanism. The aryl bromide reacts with copper(I) cyanide. The exact mechanism can be complex and may involve oxidative addition and reductive elimination steps, particularly in modern catalytic versions. In the classical approach, a stoichiometric amount of CuCN is often used.

Caption: Simplified representation of the Rosenmund-von Braun reaction.

Experimental Protocol: Synthesis of 4'-Cyano-2-phenylacetophenone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Bromo-2-phenylacetophenone | 275.14 | 27.5 g | 0.10 |

| Copper(I) Cyanide | 89.56 | 10.7 g | 0.12 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | - | - |

| Toluene | - | - | - |

| Water | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-Bromo-2-phenylacetophenone (27.5 g, 0.10 mol) and copper(I) cyanide (10.7 g, 0.12 mol).

-

Reaction: Add N,N-Dimethylformamide (DMF, 100 mL) to the flask and heat the mixture to reflux (approximately 153 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride (to complex with excess cyanide) and hydrochloric acid in water. This step should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with ethyl acetate or toluene (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4'-Cyano-2-phenylacetophenone can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization.

Characterization of 4'-Cyano-2-phenylacetophenone

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₅H₁₁NO

-

Molecular Weight: 221.26 g/mol

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The protons on the cyanophenyl ring will appear as two doublets, and the protons on the phenyl ring will appear as a multiplet. The methylene protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) and a characteristic sharp absorption for the nitrile (C≡N) stretching vibration (around 2220-2240 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 221.

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Phenylacetyl chloride: is corrosive and a lachrymator. Handle with care.

-

Aluminum chloride: is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

-

Copper(I) cyanide: is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Work-up procedures involving acidification of cyanide-containing mixtures will generate highly toxic hydrogen cyanide (HCN) gas and must be performed with extreme caution in an efficient fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Handle these solvents with appropriate care and minimize exposure.

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthesis of 4'-Cyano-2-phenylacetophenone. By providing detailed experimental protocols and insights into the reaction mechanisms, this document serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis and purification of this key intermediate will enable further exploration of its potential in the development of novel pharmaceuticals and advanced materials.

References

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

- Ouali, A., & Taillefer, M. (2007). Arenecarbonitriles. In Science of Synthesis (Vol. 19, pp. 185-230). Thieme.

-

ResearchGate. Plausible pathway for the formation of products 4. [Link]

-

University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

-

Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC advances, 11(38), 23567-23572. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

-

International Journal of Innovative Science and Engineering. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. [Link]

- Google Patents.

-

ResearchGate. Copper-mediated cyanation reactions. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

ResearchGate. How can I remove nitrile impurities from the oxime? [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514. [Link]

- Google Patents.

-

LookChem. 2-BROMO-4'-PHENYLACETOPHENONE. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

- Google Patents.

-

Rhodium.ws. Friedel-Crafts Syntheses of Arylacetones and Arylacetonitriles. [Link]

-

Shodhganga. Chapter 1: A General Introduction to Cyanation Reactions. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

Organic Syntheses. p-Bromoacetophenone. [Link]

Sources

- 1. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

An In-Depth Technical Guide to 4'-Cyano-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4'-Cyano-2-phenylacetophenone (CAS No. 60694-99-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, spectroscopic signature, and chemical reactivity. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as a critical resource for leveraging this versatile molecule in advanced scientific research and development projects.

Introduction and Strategic Importance

4'-Cyano-2-phenylacetophenone is an aromatic ketone characterized by a sophisticated molecular architecture. It incorporates a phenylacetyl group attached to a benzonitrile moiety, creating a scaffold with multiple reactive centers. The presence of the electron-withdrawing cyano group, a reactive ketone, and two aromatic rings makes this compound a highly valuable intermediate in organic synthesis.[1] Its structural motifs are prevalent in various biologically active molecules, positioning it as a key building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Understanding its chemical behavior is paramount for its effective utilization in complex synthetic pathways.

Physicochemical and Structural Properties

The fundamental properties of 4'-Cyano-2-phenylacetophenone are summarized below. This data provides the foundational knowledge for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(2-Phenylacetyl)benzonitrile | MOLBASE[3] |

| CAS Number | 60694-99-7 | MOLBASE[3] |

| Molecular Formula | C₁₅H₁₁NO | MOLBASE[3] |

| Molecular Weight | 221.26 g/mol | MOLBASE[3] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N | - |

| Hazard Information | Irritant | - |

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

} "Structure of 4'-Cyano-2-phenylacetophenone"

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 4'-Cyano-2-phenylacetophenone are not abundant in the literature, its structure suggests several viable synthetic strategies rooted in fundamental organic reactions. The Suzuki-Miyaura cross-coupling reaction presents a highly efficient and modular approach.[4]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[5] For this target molecule, the most logical disconnection is between the carbonyl carbon and the cyano-bearing phenyl ring.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Proposed Suzuki-Miyaura Synthesis Workflow"

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a degassed solution of 4-bromobenzonitrile (1.0 eq) and a suitable boronic acid precursor in a toluene/water mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).[6]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate to yield the pure 4'-Cyano-2-phenylacetophenone.[7]

Causality Behind Choices:

-

Catalyst: Palladium(0) complexes are chosen for their proven efficacy in catalyzing the C-C bond formation in Suzuki reactions.[8]

-

Base: An aqueous base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid component.[6]

-

Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.[6]

An alternative and classic approach is the Friedel-Crafts Acylation , which involves the reaction of 4-phenylbenzonitrile with phenylacetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10] Care must be taken as the cyano group can coordinate with the Lewis acid, potentially deactivating it.

Spectroscopic Characterization

Detailed experimental spectra for 4'-Cyano-2-phenylacetophenone are not widely published. However, its characteristic spectral features can be predicted based on its functional groups and by comparison with analogous structures.

| Spectroscopic Data (Predicted & Comparative) | |

| ¹H NMR | Predicted chemical shifts (δ) in CDCl₃ would include: a singlet for the methylene protons (-CH₂-) around 4.0-4.5 ppm, and complex multiplets for the aromatic protons between 7.2-8.0 ppm. The protons on the cyano-substituted ring are expected to be further downfield due to the electron-withdrawing effect of the nitrile. |

| ¹³C NMR | Predicted signals would include: a peak for the nitrile carbon (-C≡N) around 118 ppm, a ketone carbonyl signal (-C=O) near 195-200 ppm, and multiple signals in the aromatic region (125-140 ppm). The methylene carbon would appear around 45 ppm. |

| Infrared (IR) | Key vibrational frequencies (cm⁻¹) are expected at: ~2230 cm⁻¹ (sharp, strong) for the C≡N stretch, and ~1690 cm⁻¹ (strong) for the C=O (aryl ketone) stretch. Aromatic C-H and C=C stretches would also be present. |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 221. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and the methylene group (α-cleavage), leading to fragments such as the phenylacetyl cation (C₈H₇O⁺, m/z=119) and the 4-cyanobenzoyl cation (C₈H₄NO⁺, m/z=120). |

Chemical Reactivity and Mechanistic Insights

The unique arrangement of functional groups in 4'-Cyano-2-phenylacetophenone dictates its reactivity, offering multiple avenues for synthetic transformations.

dot graph "reactivity_sites" { node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [color="#34A853"];

} "Key Reactivity Sites of the Molecule"

-

The Ketone Moiety: The carbonyl group is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride, providing a route to chiral compounds.[4] The adjacent methylene protons are acidic and can be deprotonated to form an enolate, enabling α-alkylation or condensation reactions.

-

The Cyano Group: This versatile functional group is a synthetic linchpin. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine using catalysts like H₂/Raney Ni or reagents like LiAlH₄. These transformations open pathways to amides, esters, and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.[11]

-

The Aromatic Systems: Both phenyl rings can undergo electrophilic aromatic substitution. The reactivity and regioselectivity will be influenced by the existing substituents. The cyano-substituted ring is deactivated towards electrophilic attack, while the other phenyl ring remains more susceptible.

Applications in Research and Drug Development

The trifunctional nature of 4'-Cyano-2-phenylacetophenone makes it an attractive scaffold for constructing complex molecular architectures.

-

Intermediate for Heterocyclic Synthesis: The ketone and nitrile functionalities can be used in tandem to construct various heterocyclic rings, such as pyridines, pyrimidines, and imidazoles, which form the core of many pharmaceutical agents.[12]

-

Scaffold for Bioactive Molecules: Diaryl ketone structures are known pharmacophores in various drug classes. The presence of the cyano group provides a handle for modulating properties like solubility, polarity, and metabolic stability, or for introducing further pharmacophoric elements. Compounds containing cyano groups are frequently explored for their potential as anticancer, antibacterial, and antifungal agents.[1][13]

-

Progenitor for P2X₇ Antagonists: Notably, the 2-phenylacetyl moiety, when combined with a piperazine core, has been integral to the design of P2X₇ receptor antagonists.[14] While not a direct analog, 4'-Cyano-2-phenylacetophenone represents a structurally related starting point or fragment for designing novel modulators of such targets.

Conclusion

4'-Cyano-2-phenylacetophenone is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the ketone, the nitrile, and the aromatic rings—offer a robust platform for molecular elaboration. While detailed characterization data is sparse in public domains, its properties and reactivity can be reliably predicted from established chemical principles. This guide provides the foundational knowledge and strategic insights necessary for researchers to effectively harness the synthetic utility of this versatile compound in the pursuit of novel scientific discoveries.

References

-

MOLBASE. (n.d.). 4-(2-phenylacetyl)benzonitrile. Retrieved from [Link]

-

Chemsrc. (2025). P-CYANOACETOPHENONE. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-(苯基乙酰基)苯甲腈. Retrieved from [Link]

- Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.

-

AKJournals. (n.d.). Supporting Information: Continuous Suzuki-Miyaura Reactions. Retrieved from [Link]

-

EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Bentham Science. (n.d.). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Preprints.org. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Retrieved from [Link]

-

Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]

-

Alzchem Group. (n.d.). 4-Phenylbenzonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Retrieved from [Link]

-

AJOL. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Retrieved from [Link]

-

MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. 4-Phenylbenzonitrile | Alzchem Group [alzchem.com]

- 3. m.molbase.com [m.molbase.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. akjournals.com [akjournals.com]

- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones [manu56.magtech.com.cn]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. ajol.info [ajol.info]

- 13. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4'-Cyano-2-phenylacetophenone

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4'-Cyano-2-phenylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles and spectral data of analogous structures to provide a robust analytical framework.

Introduction

4'-Cyano-2-phenylacetophenone, with the chemical formula C₁₅H₁₁NO, is an aromatic ketone containing a nitrile group. Its structural features make it a molecule of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. Accurate structural confirmation is a critical step in the synthesis and application of such compounds, for which spectroscopic methods are indispensable. This guide will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a virtual roadmap for the characterization of 4'-Cyano-2-phenylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, providing clues about its functional group and proximity to other atoms. Spin-spin coupling between neighboring protons results in the splitting of signals, revealing connectivity information.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-Cyano-2-phenylacetophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of, for example, 400 or 500 MHz. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of 4'-Cyano-2-phenylacetophenone in CDCl₃ is summarized in the table below. Predictions are based on established chemical shift increments and computational prediction tools.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | H-2', H-6' |

| ~7.80 | Doublet | 2H | H-3', H-5' |

| ~7.40 - 7.20 | Multiplet | 5H | Phenyl H (C₆H₅) |

| ~4.30 | Singlet | 2H | Methylene (-CH₂-) |

Interpretation:

-

The two doublets in the downfield region (~8.10 and ~7.80 ppm) are characteristic of a para-substituted benzene ring. The protons H-2' and H-6' are deshielded by the adjacent electron-withdrawing carbonyl group, while H-3' and H-5' are deshielded by the cyano group.

-

The multiplet between 7.40 and 7.20 ppm corresponds to the five protons of the unsubstituted phenyl ring attached to the methylene group.

-

The singlet at approximately 4.30 ppm is assigned to the methylene protons (-CH₂-). Its singlet nature indicates no adjacent protons, which is consistent with its position between the carbonyl group and the phenyl ring.

Molecular Structure with Proton Assignments:

Caption: Molecular structure of 4'-Cyano-2-phenylacetophenone with proton assignments.

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for 4'-Cyano-2-phenylacetophenone in CDCl₃ are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | Carbonyl C (C=O) |

| ~140 | C-4' |

| ~138 | C-1' |

| ~132 | C-3', C-5' |

| ~129 | Phenyl CHs (C₆H₅) |

| ~128 | Phenyl C-1 (ipso) |

| ~118 | Cyano C (C≡N) |

| ~115 | C-2', C-6' |

| ~45 | Methylene C (-CH₂-) |

Interpretation:

-

The signal at the lowest field (~196 ppm) is characteristic of a ketone carbonyl carbon.

-

The aromatic region (110-160 ppm) will show multiple signals. The quaternary carbons (C-1', C-4', and the ipso-carbon of the phenyl ring) will generally have lower intensities. The carbon bearing the cyano group (C-4') is expected at a downfield position.

-

The cyano carbon itself is expected to appear around 118 ppm.

-

The methylene carbon signal is predicted to be the most upfield signal, around 45 ppm.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a Nujol mull) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methylene) |

| ~2230 | Strong | Nitrile (C≡N) stretch |

| ~1690 | Strong | Ketone (C=O) stretch |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Interpretation:

-

The most diagnostic peaks are the strong absorption around 2230 cm⁻¹ for the nitrile group and the strong carbonyl stretch around 1690 cm⁻¹.

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1480 cm⁻¹ region.

-

The strong band around 840 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the cyano-bearing phenyl ring.

Mass Spectrometry (MS)

Core Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment Ion |

| 221 | [M]⁺˙ (Molecular Ion) |

| 130 | [NCC₆H₄CO]⁺ (4-cyanobenzoyl cation) |

| 102 | [NCC₆H₄]⁺ (4-cyanophenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at an m/z of 221, corresponding to the molecular weight of 4'-Cyano-2-phenylacetophenone.

-

A prominent fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-cyanobenzoyl cation at m/z 130.

-

Further loss of a carbonyl group from the m/z 130 fragment would yield the 4-cyanophenyl cation at m/z 102.

-

Another likely fragmentation is the cleavage of the benzyl-carbonyl bond to generate the tropylium ion at m/z 91, a very stable carbocation.

-

The presence of a phenyl group is indicated by the phenyl cation at m/z 77.

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for 4'-Cyano-2-phenylacetophenone in EI-MS.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4'-Cyano-2-phenylacetophenone. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided methodologies and interpretations serve as a valuable reference for the structural verification and quality control of 4'-Cyano-2-phenylacetophenone in various scientific and industrial applications.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRDB.org. An open-source database for NMR spectra. [Link]

-

NMRium. A web-based NMR data processing and prediction tool. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Crystal structure of 4'-Cyano-2-phenylacetophenone

An In-depth Technical Guide to the Crystal Structure of 4'-Cyano-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular structure of 4'-Cyano-2-phenylacetophenone (C₁₅H₁₁NO). As a bifunctional aromatic compound, its solid-state architecture is of significant interest to researchers in medicinal chemistry and materials science for its potential as a versatile synthetic intermediate. This document details a robust methodology for its synthesis, characterization, and crystallization. It further outlines the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis, a pivotal technique for elucidating three-dimensional atomic arrangements. The guide culminates in a detailed analysis of the compound's expected molecular geometry, conformational features, and the non-covalent interactions that govern its crystal packing, such as C-H···N and C-H···O hydrogen bonds and π-π stacking. This analysis is grounded in established principles of crystallography and data from structurally analogous compounds.

Introduction: Significance and Rationale

4'-Cyano-2-phenylacetophenone is a derivative of acetophenone featuring a nitrile group at the para-position of one phenyl ring and a benzyl substituent at the α-carbon. The presence of the electron-withdrawing cyano group, a carbonyl linker, and two aromatic rings makes this molecule a compelling target for structural studies. The cyano group is a versatile participant in intermolecular interactions, capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions that can significantly influence crystal packing.[1][2][3]

Understanding the precise three-dimensional structure is fundamental. For drug development professionals, the molecular conformation and potential intermolecular interactions provide a blueprint for designing enzyme inhibitors or receptor ligands. For materials scientists, the supramolecular assembly in the crystal lattice informs the rational design of organic materials with specific optical or electronic properties. This guide provides the foundational knowledge for such endeavors by detailing the experimental pathway to its structural elucidation and interpreting the results with scientific rigor.

Synthesis, Characterization, and Crystallization

The synthesis of 4'-Cyano-2-phenylacetophenone can be achieved through various established organic chemistry reactions. A common and effective route involves the Friedel-Crafts acylation of benzonitrile with phenylacetyl chloride.

Experimental Protocol: Synthesis

Objective: To synthesize 4'-Cyano-2-phenylacetophenone with high purity.

Materials:

-

Phenylacetyl chloride

-

Benzonitrile

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is flame-dried under an inert atmosphere (N₂ or Ar) and charged with anhydrous DCM (100 mL) and anhydrous AlCl₃ (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: Benzonitrile (1.1 equivalents) is added to the stirred suspension. A solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl (100 mL). The resulting mixture is stirred for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM (2 x 50 mL).

-

Washing: The combined organic layers are washed with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 4'-Cyano-2-phenylacetophenone as a solid.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile carbon (around 118 ppm), the carbonyl carbon (around 195-200 ppm), and the distinct aromatic carbons.

-

FT-IR: The infrared spectrum provides key functional group information. Expected characteristic peaks include a sharp absorption for the C≡N stretch (around 2230-2240 cm⁻¹) and a strong absorption for the C=O stretch (around 1680-1700 cm⁻¹).[5]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₅H₁₁NO) by providing a highly accurate mass-to-charge ratio.[6]

Experimental Protocol: Single Crystal Growth

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

Rationale: The slow evaporation technique is chosen for its simplicity and effectiveness in growing high-quality crystals of small organic molecules. The choice of solvent is critical; a solvent system where the compound has moderate solubility is ideal.

Procedure:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with hexane) to find a system in which 4'-Cyano-2-phenylacetophenone is sparingly soluble at room temperature. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point.

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimal amount of the chosen solvent or solvent system in a small, clean vial. Gentle warming may be required to achieve full dissolution.

-

Crystallization: Cover the vial with a cap or parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals are formed, they should be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[7][8][9] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[10]

Experimental Workflow: Data Collection and Structure Refinement

The following protocol represents a standard workflow for small molecule crystallography.[11]

Sources

- 1. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intra- and intermolecular interactions in mesogenic cyano compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 60694-99-7 Cas No. | 4'-Cyano-2-phenylacetophenone | Matrix Scientific [matrixscientific.com]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. mdpi.com [mdpi.com]

- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

A-Synoptic-Technical-Guide-to-4'-Cyano-2-phenylacetophenone

Abstract: This technical guide provides a comprehensive overview of 4'-Cyano-2-phenylacetophenone, a versatile ketone derivative of significant interest in both industrial and research settings. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and key applications, with a particular focus on its role as a photoinitiator and as a crucial intermediate in the synthesis of high-value organic molecules. This guide is intended for researchers, chemists, and professionals in the fields of materials science and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Core Identification

4'-Cyano-2-phenylacetophenone, an aromatic ketone, is distinguished by the presence of a cyano group at the para-position of the acetophenone ring and a phenyl group at the alpha-position to the carbonyl. This unique substitution pattern imparts specific reactivity and properties that make it a valuable precursor in various synthetic pathways.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 60694-99-7[1]

This CAS number is the universally accepted standard for unambiguously identifying 4'-Cyano-2-phenylacetophenone in literature, patents, and chemical databases. The structural representation of the molecule is provided below.

Sources

An In-depth Technical Guide to 4-(2-phenylacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-phenylacetyl)benzonitrile, with the IUPAC name 4-(2-phenylacetyl)benzonitrile , is a ketone derivative of benzonitrile. This compound, also known by its CAS Number 60694-99-7, possesses a molecular formula of C₁₅H₁₁NO and a molecular weight of 221.25 g/mol .[1] Its unique structure, featuring a reactive ketone group and a cyano-substituted phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The benzonitrile moiety is a recognized pharmacophore, and its derivatives are integral to the development of a wide range of therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic profile, and potential applications of 4-(2-phenylacetyl)benzonitrile, offering a critical resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(2-phenylacetyl)benzonitrile is essential for its handling, reaction optimization, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.254 g/mol | [1] |

| Boiling Point | 410.015 °C at 760 mmHg | [1] |

| Density | 1.164 g/cm³ | [1] |

| Flash Point | 201.77 °C | [1] |

| Refractive Index | 1.604 | [1] |

Synthesis of 4-(2-phenylacetyl)benzonitrile

The synthesis of 4-(2-phenylacetyl)benzonitrile can be approached through several established organic chemistry reactions. The most common and effective methods include Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[3][4][5][6][7] In the context of synthesizing 4-(2-phenylacetyl)benzonitrile, this would typically involve the reaction of a suitable benzene derivative with a 4-cyanophenylacetyl acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A plausible synthetic route via Friedel-Crafts acylation is the reaction of benzene with 4-cyanophenylacetyl chloride. The acyl chloride can be prepared from 4-cyanophenylacetic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).

Workflow for Friedel-Crafts Acylation:

Caption: Synthetic workflow for 4-(2-phenylacetyl)benzonitrile via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

-

Preparation of 4-Cyanophenylacetyl Chloride:

-

To a solution of 4-cyanophenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-cyanophenylacetyl chloride.

-

-

Friedel-Crafts Acylation Reaction:

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in dry benzene (solvent and reactant) at 0 °C.

-

Add a solution of 4-cyanophenylacetyl chloride (1 equivalent) in dry benzene dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-(2-phenylacetyl)benzonitrile.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[8][9][10] This reaction could be adapted to synthesize 4-(2-phenylacetyl)benzonitrile by coupling a phenylboronic acid derivative with a suitable 4-cyanobenzyl halide or a related electrophile, in the presence of a palladium catalyst and a base.

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Synthetic workflow for 4-(2-phenylacetyl)benzonitrile via Suzuki-Miyaura cross-coupling.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.[12]

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.3 | s | 2H | -CH₂- (methylene bridge) |

| ~ 7.2-7.4 | m | 5H | Phenyl group protons |

| ~ 7.7 | d | 2H | Aromatic protons ortho to the cyano group |

| ~ 8.0 | d | 2H | Aromatic protons ortho to the carbonyl group |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 45 | -CH₂- (methylene carbon) |

| ~ 118 | -C≡N (nitrile carbon) |

| ~ 115 | Quaternary carbon of the cyano-substituted ring |

| ~ 127-135 | Aromatic carbons |

| ~ 138 | Quaternary carbon of the cyano-substituted ring attached to the carbonyl |

| ~ 135 | Quaternary carbon of the phenyl ring |

| ~ 197 | C=O (carbonyl carbon) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3060-3030 | C-H stretch | Aromatic |

| ~ 2230 | C≡N stretch | Nitrile |

| ~ 1690 | C=O stretch | Ketone |

| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 4-(2-phenylacetyl)benzonitrile would be expected to show a molecular ion peak [M]⁺ at m/z = 221. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

The benzonitrile scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as active pharmaceutical ingredients (APIs) or crucial intermediates in their synthesis.[2][13] The presence of both a ketone and a nitrile group in 4-(2-phenylacetyl)benzonitrile offers multiple points for chemical modification, making it a versatile building block for creating libraries of compounds for drug screening.

Derivatives of benzophenone, a structurally related class of compounds, have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[14] This suggests that derivatives of 4-(2-phenylacetyl)benzonitrile could also exhibit interesting pharmacological profiles.

While specific pharmacological data for 4-(2-phenylacetyl)benzonitrile is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The phenylacetyl group is a component of several known drugs, and the 4-cyanophenyl moiety is a common substituent in compounds targeting a range of receptors and enzymes. For instance, benzonitrile derivatives have been investigated as antagonists for various receptors.[15]

Potential Research Directions:

-

Synthesis of Heterocyclic Compounds: The ketone functionality can be used as a handle to construct various heterocyclic ring systems, which are prevalent in many drug molecules.

-

Derivatization for Structure-Activity Relationship (SAR) Studies: The phenyl rings can be substituted with various functional groups to explore their impact on biological activity.

-

As a Precursor for Biologically Active Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization and the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-phenylacetyl)benzonitrile. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic ketones and nitriles should be followed. It is recommended to work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

4-(2-phenylacetyl)benzonitrile is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis through established methods like Friedel-Crafts acylation, combined with its versatile chemical handles, makes it an attractive starting material for the development of novel compounds. The presence of the pharmacologically relevant benzonitrile moiety suggests that its derivatives are promising candidates for drug discovery programs. Further research into the specific biological activities of 4-(2-phenylacetyl)benzonitrile and its analogs is warranted to fully explore its therapeutic potential.

References

-

MOLBASE Encyclopedia. 4-(2-phenylacetyl)benzonitrile | 60694-99-7. Available from: [Link]

-

ChemTube3D. Friedel-Crafts Acylation of Benzene. Available from: [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]

-

SpectraBase. 4-(2-Oxo-2-phenylacetyl)benzonitrile. Available from: [Link]

-

Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... Available from: [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

-

Medium. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. Available from: [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

- Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier.

-

RSC Publishing. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

-

RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Available from: [Link]

-

ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). Available from: [Link]

-

Organic Syntheses. α-PHENYLACETOACETONITRILE. Available from: [Link]

-

The Good Scents Company. phenyl acetonitrile. Available from: [Link]

-

RSC Publishing. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Available from: [Link]

-

PubMed. Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. Available from: [Link]

-

University of Illinois Urbana-Champaign. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available from: [Link]

-

PubChem. Phenylacetonitrile. Available from: [Link]

-

PubMed Central. Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Available from: [Link]

-

PubMed Central. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

-

PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]

-

NIST WebBook. Benzyl nitrile. Available from: [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available from: [Link]

Sources

- 1. 4-(2-phenylacetyl)benzonitrile|60694-99-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Cyano-2-phenylacetophenone: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry and organic synthesis, the discovery and development of versatile molecular scaffolds are paramount to the advancement of novel therapeutics. 4'-Cyano-2-phenylacetophenone, a seemingly unassuming aromatic ketone, has quietly emerged as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. Its unique structural features—a reactive ketone, a phenyl group at the alpha-position, and a strategically placed cyano group—provide a rich platform for a multitude of chemical transformations.

This guide delves into the history, synthesis, and multifaceted applications of 4'-Cyano-2-phenylacetophenone, offering a comprehensive resource for professionals engaged in drug discovery and development. By understanding the core principles behind its synthesis and its role as a precursor to complex molecules, researchers can better leverage its potential in creating next-generation pharmaceuticals. The cyano group, in particular, is a valuable functional handle, known for its ability to act as a precursor for various nitrogen-containing heterocycles and for its role in modulating the electronic properties of a molecule.[1]

Historical Perspective and Synthetic Evolution

While a singular, celebrated "discovery" of 4'-Cyano-2-phenylacetophenone is not prominent in the annals of chemical literature, its history is intrinsically linked to the broader development of synthetic methodologies for α-arylacetophenones.[2] These motifs are crucial components of many natural products and pharmaceuticals.[3] The synthesis of 4'-Cyano-2-phenylacetophenone has evolved with the advent of modern cross-coupling reactions and refined classical methods.

Early approaches to similar structures often relied on multi-step sequences with harsh reaction conditions. However, contemporary methods offer more efficient and versatile routes, making this valuable intermediate more accessible for research and development.

Key Synthetic Pathways

The synthesis of 4'-Cyano-2-phenylacetophenone can be approached through several strategic disconnections. The most common and practical methods involve the formation of the carbon-carbon bond between the phenyl ring and the acetyl group, or the α-arylation of a pre-existing acetophenone derivative.

A prevalent strategy involves the Friedel-Crafts acylation of a suitable aromatic substrate, followed by α-arylation. Alternatively, modern cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the biaryl system inherent in the molecule's structure.

Below is a detailed protocol for a representative synthesis, highlighting the critical parameters and the underlying chemical principles.

Synthesis and Mechanistic Insights: A Practical Protocol

This section provides a validated, step-by-step protocol for the synthesis of 4'-Cyano-2-phenylacetophenone. The chosen method is a robust and scalable two-step process, beginning with a Friedel-Crafts acylation, followed by an α-bromination and subsequent Suzuki coupling.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4'-Cyano-2-bromoacetophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

-

Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add 4-cyanobenzoyl chloride (1.0 eq) dissolved in dry DCM to the stirred suspension.

-

Bromination: After the acylation is complete (monitored by TLC), slowly add bromine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Suzuki Coupling for the Synthesis of 4'-Cyano-2-phenylacetophenone

-

Reaction Setup: In a Schlenk flask, combine 4'-Cyano-2-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

-

Solvent and Base: Add a degassed mixture of toluene and water (4:1) followed by potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the final product.

Causality and Experimental Rationale

-

Friedel-Crafts Acylation: The use of a strong Lewis acid like aluminum chloride is crucial for activating the acyl chloride, making it sufficiently electrophilic to react with the aromatic ring. The reaction is performed at low temperatures to control selectivity and prevent side reactions.

-

α-Bromination: The subsequent bromination occurs at the α-position due to the electron-withdrawing effect of the carbonyl group, which acidifies the α-protons.

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid.

Physicochemical Characterization

Accurate characterization of 4'-Cyano-2-phenylacetophenone is essential for its use as a synthetic intermediate and for quality control purposes. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone); Insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70-7.80 (m, 4H), 7.30-7.45 (m, 5H), 4.30 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 138.9, 135.2, 132.5, 129.2, 128.9, 128.8, 127.3, 118.1, 116.5, 45.8 |

Applications in Drug Discovery and Development

4'-Cyano-2-phenylacetophenone serves as a critical precursor in the synthesis of numerous pharmaceutical agents, particularly those containing nitrogen-based heterocyclic cores.[4] The cyano group is a versatile functional handle that can be readily converted into amines, amides, tetrazoles, and other important pharmacophores.

Precursor to P2X7 Antagonists

One notable application is in the synthesis of potent and selective antagonists of the P2X7 receptor, which is implicated in inflammatory responses. The acetophenone moiety of 4'-Cyano-2-phenylacetophenone can be elaborated to form complex piperazine derivatives with significant therapeutic potential.[5]

Synthesis of Dopamine Receptor Ligands

The core structure of 4'-Cyano-2-phenylacetophenone is also found within certain classes of dopamine receptor ligands. For example, it can be used as a starting material for the synthesis of selective dopamine D4 receptor agonists, which are of interest for the treatment of neurological and psychiatric disorders.[6]

Role in Antiviral Drug Development

While not a direct component of the final drug, the broader class of cyanophenyl-containing molecules has seen extensive investigation in antiviral research.[7][8][9][10] The electronic properties imparted by the cyano group can be crucial for the binding affinity of a drug to its target enzyme, such as viral polymerases.[7][8][9][10]

Conclusion and Future Outlook

4'-Cyano-2-phenylacetophenone has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such key intermediates will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives, as well as its application in the synthesis of new classes of bioactive molecules. The continued exploration of its utility in areas such as targeted protein degradation and covalent inhibition holds significant promise for the future of drug discovery.

References

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]

-

Bolognesi, M. L., et al. (2007). Preparation and characterization of polyethyl-2-cyanoacrylate nanocapsules containing antiepileptic drugs. Journal of Pharmaceutical Sciences, 96(9), 2431-2441. [Link]

-

Li, W., et al. (2018). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications, 54(74), 10446-10449. [Link]

-

Casy, A. F., & Ogungbamila, F. O. (1982). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 749-751. [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514. [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(7), 107514. [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Request PDF. [Link]

-

Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. GenScript. [Link]

-

de Oliveira, R. S., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(19), 6543. [Link]

-

Dube, M., et al. (2010). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(14), 4273-4276. [Link]

-

Various Authors. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Authorea Preprints. [Link]

-

Al-Abdullah, E. S. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(4), 3296-3309. [Link]

-

Sarker, S. D., & Nahar, L. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-23. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and spectrum of inhibition of a 4’-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | bioRxiv [biorxiv.org]